![molecular formula C26H30N4O2S B2679101 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide CAS No. 1052659-37-6](/img/structure/B2679101.png)

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

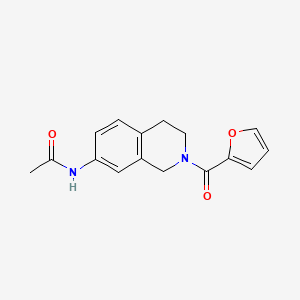

The compound “2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It’s part of a novel design approach for cancer drug development by incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .

Synthesis Analysis

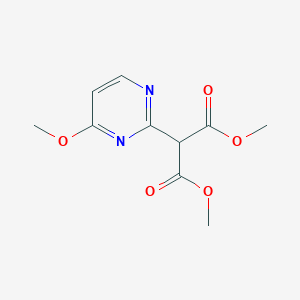

The compound was synthesized as part of a series of compounds designed to inhibit PI3K and HDAC . The synthesis process involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore .Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . It has additional functional groups attached to it, including an isopropyl group and a butanamide group .Chemical Reactions Analysis

The compound was synthesized as part of a series of compounds, and showed inhibitory activities against PI3K and HDAC . This suggests that it can participate in chemical reactions with these enzymes, leading to their inhibition .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Evaluation

Compounds derived from the quinazolinone scaffold, including those similar to the specified chemical structure, have been synthesized and evaluated for their antitumor activities. A study demonstrated that certain trimethoxyanilides based on the 4(3H)-quinazolinone scaffolds exhibited broad-spectrum antitumor efficiency against multiple cell lines belonging to various tumor subpanels. This highlights the compound's potential in cancer treatment research, offering a foundational approach for developing new antitumor agents (M. Mohamed et al., 2016).

Antimicrobial Activity

Further research into quinazolinone derivatives has explored their applications in combating microbial infections. For instance, new heterocyclic compounds synthesized from quinazolinone precursors, including furothiazolo pyrimido quinazolinones, exhibited significant antimicrobial activity against a variety of microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing fight against drug-resistant bacteria and fungi (A. Abu‐Hashem, 2018).

Mechanisms of Action and Molecular Docking Studies

Molecular docking studies have been conducted to understand the mechanisms through which quinazolinone derivatives exert their biological effects. These studies help in identifying the binding modes and interactions of such compounds with target proteins, aiding in the rational design of more effective and selective therapeutic agents. For example, novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad spectrum antitumor activity, underpinned by molecular docking methodology that revealed similar binding modes to known inhibitors, suggesting their potential as effective anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis Techniques

Research has also focused on developing efficient synthesis techniques for quinazolinone derivatives. These methods aim to improve yields, reduce reaction times, and minimize environmental impact, facilitating the production of these compounds for further biological evaluation. An example includes the efficient ionic liquid-mediated synthesis of substituted quinazolinones, demonstrating advancements in green chemistry and synthesis methodology (A. Yadav et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

The compound and its related derivatives show promise as potential anticancer therapeutics . Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity, evaluating their efficacy and safety in preclinical and clinical studies, and exploring their potential applications in the treatment of other diseases .

Eigenschaften

IUPAC Name |

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-6-21(24(31)27-18-13-11-17(12-14-18)15(2)3)33-26-28-20-10-8-7-9-19(20)23-29-22(16(4)5)25(32)30(23)26/h7-16,21-22H,6H2,1-5H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZLCDWYAXBKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)

![dimethyl 2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2679030.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)